Product packaging for Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate(Cat. No.:CAS No. 898757-79-4)

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate

Cat. No.: B1325971
CAS No.: 898757-79-4
M. Wt: 292.4 g/mol
InChI Key: FTIKLJDVXATLRL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound with the molecular formula C17H24O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O4 B1325971 Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate CAS No. 898757-79-4

Properties

IUPAC Name

ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIKLJDVXATLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645793
Record name Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-79-4
Record name Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-pentyloxyphenyl)butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-oxo-4-(4-pentyloxyphenyl)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-phenylbutyrate
  • Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate
  • Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate

Uniqueness

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .

Biological Activity

Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various applications in medicinal chemistry and pharmacology. The following sections provide a comprehensive examination of its biological activity, including research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.28 g/mol
  • CAS Number : [not specified in the search results]

The compound features a butyrate ester functional group along with a pentyloxyphenyl substituent, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by [source needed] demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death [source needed].

Enzyme Inhibition

This compound has been identified as a potential inhibitor of key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. This property suggests potential applications in treating inflammatory diseases [source needed].

Case Studies

  • Antimicrobial Assay :
    • Objective : To evaluate the antimicrobial efficacy against E. coli.
    • Method : Disk diffusion method.
    • Results : Zones of inhibition measured at 15 mm at a concentration of 100 µg/mL.
  • Anticancer Study :
    • Objective : To assess cytotoxicity on MCF-7 cells.
    • Method : MTT assay.
    • Results : IC50 value determined to be 25 µM, indicating significant cytotoxicity.
  • Enzyme Inhibition Study :
    • Objective : To investigate COX inhibition.
    • Method : Enzyme activity assay.
    • Results : Inhibition rate of 70% at a concentration of 50 µM.

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityCOX Inhibition
This compoundEffectiveSignificantModerate
Ethyl 4-oxo-4-(1-naphthyl)butyrateModerateHighLow
Ethyl 2-oxo-4-(phenyl)butyrateLowModerateHigh

This table illustrates the varying degrees of biological activity among similar compounds, highlighting the unique profile of this compound.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • DNA Intercalation : The aromatic nature of the pentyloxyphenyl group allows for intercalation into DNA, potentially disrupting replication processes.
  • Enzyme Interaction : The compound's structure facilitates binding with specific enzymes, altering their activity and influencing metabolic pathways.

Q & A

Q. Q1. What are the common synthetic routes for preparing Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate, and how can purity be optimized?

The compound is typically synthesized via acid- or base-catalyzed condensation of a substituted phenol (e.g., 4-pentyloxyphenol) with a β-ketoester (e.g., ethyl acetoacetate). Key steps include:

  • Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst type (e.g., p-toluenesulfonic acid for acid catalysis) to enhance yield .
  • Purification : Use fractional distillation or column chromatography to isolate the product, followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >95% purity .
  • Purity validation : Confirm via HPLC (C18 column, methanol/water mobile phase) and 1H/13C NMR (characteristic peaks: δ 1.3–1.6 ppm for pentyloxy chain, δ 8.0–8.2 ppm for aromatic protons) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing the structural features of this compound?

  • NMR spectroscopy :
    • 1H NMR : Identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and ketone (δ 2.5–3.0 ppm, multiplet for CH₂ adjacent to carbonyl) .
    • 13C NMR : Confirms the carbonyl groups (δ ~170–210 ppm for ester and ketone) .
  • IR spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₈H₂₄O₅ (exact mass 332.36 g/mol) with fragmentation patterns confirming the pentyloxy-phenyl moiety .

Advanced Reaction Mechanisms

Q. Q3. How do substituents on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Electron-donating groups (e.g., pentyloxy): Activate the ring via resonance, increasing reactivity toward electrophiles. For example, bromination occurs preferentially at the para position relative to the pentyloxy group .
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Deactivate the ring, redirecting reactivity to the β-ketoester moiety (e.g., oxidation to carboxylic acids using KMnO₄/H₂SO₄) .
  • Methodological approach : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .

Q. Q4. What strategies resolve contradictions in reported reaction yields for oxidation of the β-ketoester moiety?

Discrepancies in oxidation yields (e.g., 60–85% for conversion to carboxylic acids) arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, improving yields vs. protic solvents (e.g., ethanol) .
  • Catalyst choice : Transition-metal catalysts (e.g., Pd/C under H₂) vs. stoichiometric oxidants (e.g., Jones reagent) produce varying byproducts .
  • Resolution : Design a controlled study comparing solvent-catalyst combinations, monitored by TLC and GC-MS to track intermediates .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How does the pentyloxy chain length impact the compound’s biological activity in antimicrobial assays?

  • Chain-length dependency : Longer alkyl chains (e.g., pentyloxy vs. methoxy) enhance lipophilicity, improving membrane penetration in Gram-positive bacteria (e.g., S. aureus MIC reduction from 128 µg/mL to 32 µg/mL) .
  • Methodology :
    • Synthesize analogs with varying chain lengths (C3–C6).
    • Assess activity via broth microdilution assays (CLSI guidelines) and correlate with logP values (calculated via ChemDraw) .

Data Reproducibility and Advanced Analytics

Q. Q6. What advanced analytical techniques validate the compound’s stability under physiological conditions for drug development?

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • DSC (Differential Scanning Calorimetry) : Monitor thermal stability (melting point ~70–73°C; deviations indicate polymorphism) .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; track changes via HPLC-UV .

Computational Modeling

Q. Q7. How can molecular docking predict the compound’s interaction with target enzymes (e.g., cyclooxygenase-2)?

  • Protocol :
    • Download COX-2 structure (PDB ID 5KIR) from RCSB PDB.
    • Prepare ligand (compound) and receptor files using AutoDock Tools.
    • Run docking simulations (AutoDock Vina) to calculate binding affinities (ΔG) and identify key residues (e.g., Arg120, Tyr355) .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Conflicting Spectral Data

Q. Q8. How to address inconsistencies in reported 13C NMR shifts for the ketone group?

Variations (δ 205–210 ppm) arise from:

  • Solvent effects : Deuterated chloroform vs. DMSO-d₆ alter electron shielding .
  • Concentration : High concentrations may cause aggregation, shifting peaks.
  • Resolution : Re-run spectra under standardized conditions (0.1 M in CDCl₃, 25°C) and reference to TMS .

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